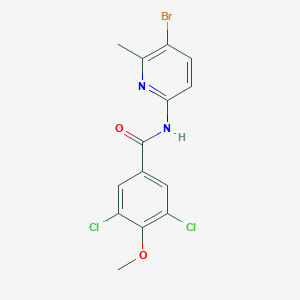![molecular formula C20H24N2O2 B244314 3-methoxy-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide](/img/structure/B244314.png)
3-methoxy-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as MP-10 and has been studied for its mechanism of action and physiological effects.
Mecanismo De Acción
MP-10 acts as a selective dopamine and serotonin reuptake inhibitor. It binds to the transporters that are responsible for the reuptake of these neurotransmitters, preventing their removal from the synapse. This leads to an increase in the concentration of dopamine and serotonin in the brain, resulting in a change in mood and behavior.
Biochemical and physiological effects:
Studies have shown that MP-10 has an effect on the reward system in the brain, leading to an increase in motivation and pleasure-seeking behavior. It has also been shown to have an antidepressant effect and may be useful in the treatment of anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MP-10 in lab experiments is its selectivity for dopamine and serotonin transporters, which allows for more precise manipulation of these systems. However, one limitation is that it may not accurately reflect the effects of other drugs or compounds that act on these systems.
Direcciones Futuras
1. Further study of the effects of MP-10 on other neurotransmitter systems in the brain.
2. Investigation of the potential therapeutic applications of MP-10 in the treatment of addiction, depression, and anxiety.
3. Development of more selective and potent compounds based on the structure of MP-10.
4. Exploration of the potential use of MP-10 in the study of the neural mechanisms underlying reward and motivation.
Métodos De Síntesis
The synthesis of MP-10 involves the reaction of 4-(piperidin-1-ylmethyl)aniline with 3-methoxybenzoyl chloride in the presence of a base. The resulting product is purified through recrystallization to obtain pure MP-10.
Aplicaciones Científicas De Investigación
MP-10 has been studied for its potential applications in research related to addiction, depression, and anxiety. It has been shown to have an effect on the dopamine and serotonin systems in the brain, which are involved in regulating mood and reward.
Propiedades
Fórmula molecular |
C20H24N2O2 |
|---|---|
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
3-methoxy-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide |
InChI |
InChI=1S/C20H24N2O2/c1-24-19-7-5-6-17(14-19)20(23)21-18-10-8-16(9-11-18)15-22-12-3-2-4-13-22/h5-11,14H,2-4,12-13,15H2,1H3,(H,21,23) |
Clave InChI |
YHLLAOPUUNDWCI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)CN3CCCCC3 |
SMILES canónico |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)CN3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244232.png)

![Methyl 3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B244236.png)
![Methyl 4-(4-methylpiperazin-1-yl)-3-[(3-propoxybenzoyl)amino]benzoate](/img/structure/B244239.png)
![Methyl 3-[(3,4-dimethylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B244240.png)
![Methyl 3-[(3-methylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B244241.png)
![Methyl 3-[(2-methylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B244242.png)
![Methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B244243.png)
![3,5-dimethoxy-N-[2-(propionylamino)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B244246.png)
![N-(6-{[(4-methylphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244249.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-3-methoxy-2-naphthamide](/img/structure/B244250.png)
![4-ethoxy-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B244254.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-3-isopropoxybenzamide](/img/structure/B244255.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-isopropoxybenzamide](/img/structure/B244256.png)